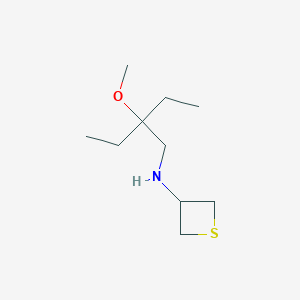
N-(2-Ethyl-2-methoxybutyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Ethyl-2-methoxybutyl)thietan-3-amine is a chemical compound with the molecular formula C10H21NOS. It is primarily used in industrial and scientific research applications. This compound is not intended for medical use or for consumption by humans or animals .
Preparation Methods
The synthesis of N-(2-Ethyl-2-methoxybutyl)thietan-3-amine involves several steps, typically starting with the preparation of the thietan-3-amine core. The synthetic routes and reaction conditions can vary, but they generally involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-(2-Ethyl-2-methoxybutyl)thietan-3-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(2-Ethyl-2-methoxybutyl)thietan-3-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be used in studies involving enzyme interactions and metabolic pathways. In medicine, it is used in preclinical research to investigate its potential therapeutic effects. In industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-(2-Ethyl-2-methoxybutyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-(2-Ethyl-2-methoxybutyl)thietan-3-amine can be compared with other similar compounds, such as thietan-3-amine derivatives. These compounds share a similar core structure but may have different substituents, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
List of Similar Compounds::- Thietan-3-amine
- N-(2-Methoxyethyl)thietan-3-amine
- N-(2-Ethylbutyl)thietan-3-amine
Properties
Molecular Formula |
C10H21NOS |
|---|---|
Molecular Weight |
203.35 g/mol |
IUPAC Name |
N-(2-ethyl-2-methoxybutyl)thietan-3-amine |
InChI |
InChI=1S/C10H21NOS/c1-4-10(5-2,12-3)8-11-9-6-13-7-9/h9,11H,4-8H2,1-3H3 |
InChI Key |
QKIWPEVOTWEJTK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CNC1CSC1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















